METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a unique structure that combines a quinoline moiety with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Benzoate Ester: The final step involves the esterification of the quinoline derivative with methyl 4-aminobenzoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or aminated quinoline derivatives.
Scientific Research Applications
METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a fluorescent probe in biological imaging due to its strong fluorescence.
Industrial Applications: It is used in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.
Enzyme Inhibition: By inhibiting topoisomerase enzymes, the compound can prevent the proliferation of cancer cells, making it a potential anti-cancer agent.
Fluorescence: The quinoline moiety in the compound is responsible for its strong fluorescence, making it useful in biological imaging.
Comparison with Similar Compounds
METHYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds:
This compound: This compound has similar structural features but may differ in the position or type of substituents on the quinoline or benzoate moieties.
Quinoline Derivatives: Compounds like 2-phenylquinoline or 4-methylquinoline share the quinoline core but have different substituents, leading to variations in their chemical and biological properties.
Benzoate Esters: Compounds like methyl 4-aminobenzoate or ethyl 4-aminobenzoate share the benzoate ester group but differ in the alkyl chain length or additional substituents.
Properties
Molecular Formula |
C26H22N2O3 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 4-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O3/c1-16-8-9-19(14-17(16)2)24-15-22(21-6-4-5-7-23(21)28-24)25(29)27-20-12-10-18(11-13-20)26(30)31-3/h4-15H,1-3H3,(H,27,29) |
InChI Key |
RDVYQQKYRJOQMS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.